molecular formula C13H16N6O2S B2883377 3-amino-N,N-diethyl-5H-[1,2,4]triazino[5,6-b]indole-8-sulfonamide CAS No. 910443-24-2

3-amino-N,N-diethyl-5H-[1,2,4]triazino[5,6-b]indole-8-sulfonamide

Cat. No.: B2883377
CAS No.: 910443-24-2
M. Wt: 320.37
InChI Key: MGLQJGZFPYDYLO-UHFFFAOYSA-N
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Description

3-Amino-N,N-diethyl-5H-[1,2,4]triazino[5,6-b]indole-8-sulfonamide is a complex organic compound belonging to the class of triazinoindole derivatives This compound features a triazino[5,6-b]indole core, which is a fused heterocyclic system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,N-diethyl-5H-[1,2,4]triazino[5,6-b]indole-8-sulfonamide typically involves multiple steps, starting with the construction of the indole core. One common approach is the reaction of isatin with 2-aminoguanidinium carbonate in boiling acetic acid to form the intermediate 3-amino[1,2,4]triazino[5,6-b]indole[_{{{CITATION{{{1{Synthesis and antimicrobial activity of novel fused [1,2,4]triazino5,6 .... This intermediate can then be further modified by reacting with reagents such as aldehydes, ethyl chloroformate, triethyl orthoformate, and ninhydrine to introduce the desired functional groups[{{{CITATION{{{_1{Synthesis and antimicrobial activity of novel fused [1,2,4]triazino5,6 ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N,N-diethyl-5H-[1,2,4]triazino[6-b]indole-8-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis and antimicrobial activity of novel fused [1,2,4]triazino5,6 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Reduction products such as amines or alcohols.

  • Substitution: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology: The biological potential of indole derivatives, including this compound, has been explored for various activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties. These properties make it a candidate for drug development and therapeutic applications.

Medicine: Due to its biological activities, 3-amino-N,N-diethyl-5H-[1,2,4]triazino[5,6-b]indole-8-sulfonamide may be investigated for its potential use in treating diseases such as cancer, infections, and inflammatory conditions.

Industry: In the industrial sector, this compound could be used in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 3-amino-N,N-diethyl-5H-[1,2,4]triazino[5,6-b]indole-8-sulfonamide exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways would depend on the biological context in which the compound is used. For example, in anticancer applications, it might interact with cellular receptors or enzymes involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

  • Indole Derivatives: Other indole derivatives with similar functional groups and core structures.

  • Triazinoindole Derivatives: Compounds with similar fused heterocyclic systems.

Uniqueness: 3-Amino-N,N-diethyl-5H-[1,2,4]triazino[5,6-b]indole-8-sulfonamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity profile make it a valuable compound for research and development.

Biological Activity

3-amino-N,N-diethyl-5H-[1,2,4]triazino[5,6-b]indole-8-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C13H16N6O2S\text{C}_{13}\text{H}_{16}\text{N}_6\text{O}_2\text{S}

Key Characteristics:

  • Molecular Weight : 296.37 g/mol
  • Solubility : Soluble in organic solvents and slightly soluble in water.
  • Functional Groups : Contains sulfonamide and triazine moieties, which are known for their diverse biological activities.

Research indicates that compounds containing triazine and sulfonamide structures exhibit a variety of biological activities through several mechanisms:

  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. It inhibits bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
  • Anticancer Activity : Triazine derivatives have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
  • Carbonic Anhydrase Inhibition : Some studies suggest that this compound may act as a carbonic anhydrase inhibitor, which has implications in treating glaucoma and other conditions.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various sulfonamide derivatives, including those with triazine structures. The results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Bacterial Strain
This compound32E. coli
Other Sulfonamides16-64S. aureus

Anticancer Activity

In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values were determined using MTT assays.

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF-720Caspase activation

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results showed a promising reduction in bacterial load in treated cultures compared to controls.
  • Case Study on Cancer Cell Lines :
    Another research project focused on the compound's effects on breast cancer cell lines (MCF-7). The study revealed that treatment with the compound led to significant apoptosis rates compared to untreated cells.

Properties

IUPAC Name

3-amino-N,N-diethyl-5H-[1,2,4]triazino[5,6-b]indole-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2S/c1-3-19(4-2)22(20,21)8-5-6-10-9(7-8)11-12(15-10)16-13(14)18-17-11/h5-7H,3-4H2,1-2H3,(H3,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLQJGZFPYDYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NC3=C2N=NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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